3,3'-Bis(methylthio)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(methylthio)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a methylthio group at the 3-position. The unique structure of 3,3’-Bis(methylthio)-2,2’-bithiophene imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-2,2’-bithiophene typically involves the reaction of 3-bromothiophene with sodium methylthiolate in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired bithiophene derivative. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Palladium(0) complex
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods: While specific industrial production methods for 3,3’-Bis(methylthio)-2,2’-bithiophene are not well-documented, the synthesis can be scaled up using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial context.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bis(methylthio)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene rings.
Scientific Research Applications
3,3’-Bis(methylthio)-2,2’-bithiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3,3’-Bis(methylthio)-2,2’-bithiophene is largely dependent on its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its potential antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3,3’-Bis(methylthio)-2,2’-bithiophene: Characterized by two methylthio groups on the thiophene rings.
3,3’-Bis(ethylthio)-2,2’-bithiophene: Similar structure but with ethylthio groups instead of methylthio groups.
3,3’-Bis(phenylthio)-2,2’-bithiophene: Contains phenylthio groups on the thiophene rings.
Uniqueness: 3,3’-Bis(methylthio)-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and the exploration of new chemical reactivities.
Properties
Molecular Formula |
C10H10S4 |
---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10S4/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |
InChI Key |
FFDKJTMKDNAPBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC=C1)C2=C(C=CS2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.